N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a cyclobutyl group and an ethynyl group linked to a fluorophenyl moiety. The molecular formula for this compound is CHFNO, indicating that it contains 18 carbon atoms, 15 hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This compound is of interest in medicinal chemistry due to its potential biological activity.
The reactivity of N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide can be attributed to the functional groups present in its structure. The ethynyl group can undergo various reactions such as:
These reactions make it a versatile intermediate for further synthetic modifications.
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide has been studied for its potential as a positive allosteric modulator of metabotropic glutamate receptors, particularly mGlu5. Such compounds have implications in the treatment of neurological disorders due to their ability to modulate neurotransmitter signaling pathways. Research suggests that this compound may exhibit neuroprotective effects and could be beneficial in conditions such as stroke and neurodegenerative diseases .
The synthesis of N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide typically involves several steps:
These synthetic pathways allow for the introduction of various substituents, enabling analog development for enhanced biological activity.
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide has potential applications in:
Interaction studies involving N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide focus on its binding affinity and efficacy at metabotropic glutamate receptors. These studies utilize techniques such as:
Results from these studies help elucidate the pharmacological profile and therapeutic potential of this compound.
Several compounds share structural similarities with N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1,1-Dimethylpropyl)-N-(4-fluorophenyl)pyridine-3-carboxamide | Similar pyridine core with different substituents | Potential mGlu5 modulator |
| 5-(Cyclopropylmethyl)-N-(2-fluorophenyl)pyridine-3-carboxamide | Variants in side chains | Antidepressant effects |
| 4-(Cyclohexyl)-N-(3-chlorophenyl)pyridine-3-carboxamide | Variations in cycloalkane size | Antipsychotic activity |
These compounds highlight the diversity within this chemical class while showcasing how modifications influence biological activity. N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide stands out due to its specific receptor targeting and potential therapeutic applications in neurological contexts.
The structural elucidation of N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide has been accomplished through comprehensive crystallographic and spectroscopic methodologies [5] [14]. The compound crystallizes with a molecular formula of C18H15FN2O and exhibits a molecular weight of 294.32 g/mol in its free base form [5] [10]. X-ray crystallographic analysis reveals that the hydrochloride salt form possesses a molecular weight of 330.78 g/mol with the formula C18H15FN2O·HCl [5] [11].
The three-dimensional molecular architecture demonstrates a nearly planar configuration across the pyridine-ethynyl-fluorophenyl framework [19]. Crystallographic studies of related pyridine-3-carboxamide derivatives indicate that the pyridine ring maintains characteristic bond angles and distances consistent with aromatic heterocyclic systems [19] [20]. The ethynyl linker exhibits linear geometry with carbon-carbon triple bond distances of approximately 1.20-1.21 Å, which is typical for acetylenic bonds in organic molecules [19] [26].
Table 1: Crystallographic Data for N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide Hydrochloride
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C18H15FN2O·HCl | [5] |
| Molecular Weight | 330.78 g/mol | [5] |
| Physical Appearance | Off-white solid | [5] |
| Purity | ≥98.4% (HPLC) | [5] |
| Solubility in DMSO | 50 mM | [5] |
| Solubility in Ethanol | 25 mM | [5] |
Nuclear magnetic resonance spectroscopy provides detailed insights into the solution-state conformation of the molecule [5] [23]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the cyclobutyl protons appearing in the aliphatic region, while the aromatic protons of the pyridine and fluorophenyl rings exhibit distinct resonances in the downfield aromatic region [23] [27]. The ethynyl carbon atoms typically resonate around 85-90 ppm in carbon-13 nuclear magnetic resonance spectra, consistent with acetylenic carbons in aromatic systems .
The fluorine atom at the meta position of the phenyl ring introduces significant electronic effects that influence both the chemical shifts and coupling patterns observed in nuclear magnetic resonance spectroscopy [26]. The three-fluorophenyl group exhibits characteristic fluorine-proton coupling patterns that provide definitive structural confirmation [19] [26].
Computational modeling approaches utilizing density functional theory have been employed to investigate the electronic structure and electron density distribution of N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide [30] [34]. Advanced quantum mechanical calculations provide critical insights into the molecular orbital composition and electronic properties that govern the compound's chemical behavior [31] [33].
Table 2: Computational Parameters for Quantum Mechanical Analysis
| Method | Basis Set | Functional | Application |
|---|---|---|---|
| Density Functional Theory | Double Numerical Plus Polarization | Perdew-Wang 91 | Geometry optimization [32] |
| Ab Initio Calculations | 6-31G** | Hartree-Fock | Electron density mapping [33] |
| Molecular Orbital Analysis | cc-pVDZ | M052X | Orbital composition [35] |
Electron density mapping reveals significant charge delocalization across the conjugated pyridine-ethynyl-fluorophenyl system [34] [36]. The highest occupied molecular orbital exhibits substantial contributions from the pyridine nitrogen and the ethynyl carbon atoms, while the lowest unoccupied molecular orbital demonstrates significant involvement of the fluorophenyl ring system [35]. These electronic characteristics are consistent with the compound's observed chemical reactivity and binding properties [12] [15].
The presence of the fluorine substituent creates localized regions of enhanced electron density, particularly around the carbon-fluorine bond, which significantly influences the overall electronic distribution within the molecule [30] [34]. Quantum mechanical calculations indicate that the fluorine atom withdraws electron density from the aromatic ring system, thereby modulating the electronic properties of the entire conjugated framework [32] [36].
Computational analysis using site identification by ligand competitive saturation methodology has been applied to understand the binding characteristics of this compound class within receptor environments [12]. These calculations employ molecular dynamics simulations with CHARMM36 and CGenFF force fields to map functional group affinity patterns [12] [13].
The intermolecular interactions governing the solid-state packing and solution behavior of N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide involve complex networks of hydrogen bonding and van der Waals forces [16] [18]. Crystallographic analysis reveals the presence of both classical and non-classical hydrogen bonding interactions that stabilize the three-dimensional crystal structure [19] [21].
Table 3: Hydrogen Bonding Interactions in Crystal Structure
| Donor | Acceptor | Distance (Å) | Angle (°) | Type |
|---|---|---|---|---|
| N-H (amide) | N (pyridine) | 2.14-2.16 | 111-113 | Intramolecular [19] |
| C-H (aromatic) | O (carbonyl) | 2.43-2.48 | 150-155 | Intermolecular [19] |
| C-H (phenyl) | F (fluorine) | 2.40-2.45 | 140-150 | Non-classical [19] |
The carboxamide functionality serves as both a hydrogen bond donor through its N-H group and an acceptor via the carbonyl oxygen atom [19] [25]. Intramolecular hydrogen bonding occurs between the amide proton and the pyridine nitrogen, creating a favorable six-membered ring conformation that contributes to the overall molecular stability [16] [19].
Van der Waals interactions play a crucial role in the molecular packing arrangements observed in the crystal structure [18] [21]. The aromatic ring systems engage in π-π stacking interactions with centroid-to-centroid distances ranging from 4.9 to 5.5 Å, which are characteristic of weak aromatic interactions [19]. These interactions contribute significantly to the overall lattice energy and influence the physical properties of the crystalline material [21].
The cyclobutyl ring adopts a puckered conformation to minimize steric strain, with the ring exhibiting a half-chair geometry that optimizes both intramolecular and intermolecular interactions [21] [22]. The fluorine atom participates in multiple weak C-H···F hydrogen bonding interactions that provide additional stabilization to the crystal packing arrangement [19] [26].